molecular formula C11H7NO4 B131620 Quinoline-2,5-dicarboxylic Acid CAS No. 155602-27-0

Quinoline-2,5-dicarboxylic Acid

Cat. No.: B131620
CAS No.: 155602-27-0
M. Wt: 217.18 g/mol
InChI Key: QQPOMDFNWUIUJL-UHFFFAOYSA-N
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Description

Quinoline-2,5-dicarboxylic acid is a heterocyclic compound derived from quinoline, a bicyclic structure comprising a benzene ring fused to a pyridine ring. Quinolines, in general, are noted for their pharmacological diversity, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

CAS No.

155602-27-0

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-2,5-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-2-1-3-8-6(7)4-5-9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16)

InChI Key

QQPOMDFNWUIUJL-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O

Synonyms

2,5-Quinolinedicarboxylicacid(9CI)

Origin of Product

United States

Preparation Methods

Classic Friedlander Reaction with β-Keto Esters

The Friedlander reaction remains a cornerstone for synthesizing quinoline derivatives. For quinoline-2,3-dicarboxylic acid, 2-aminobenzaldehyde reacts with diethyloxalacetate under acidic conditions. However, diethyloxalacetate’s limited commercial availability restricts this method’s scalability.

Example Protocol
A mixture of 2-aminobenzaldehyde (0.1 mol) and diethyloxalacetate (0.12 mol) in ethanol with catalytic HCl is refluxed for 6 hours. The resultant diethyl quinoline-2,3-dicarboxylate is hydrolyzed using 20% NaOH to yield the diacid. Reported yields range from 50–65%, contingent on strict anhydrous conditions.

Maleic Anhydride-Based Modifications

Patent EP0257433B1 circumvents β-keto esters by using maleic anhydride and aniline to form N-substituted-3-anilinosuccinimide. This intermediate is oxidized to 3-anilino-N-substituted-maleimide, which undergoes cyclization with dimethylformamide dimethylacetal (DMF-DA) to form acridinimides. Hydrolysis with NaOH yields the diacid.

Key Data

StepReagents/ConditionsYieldSource
Succinimide FormationMaleic anhydride + aniline, 175–180°C, 1 hr74%
CyclizationDMF-DA, dichloromethane, reflux90%
Hydrolysis15% NaOH, aqueous ethanol85%

Vilsmeier-Haack Reaction Pathways

Dichlorosuccinate and Amine Condensation

U.S. Pat. No. 4,765,218 details a novel route where dichlorosuccinates react with amines (e.g., diethylamine) to form alkylaminomaleates. Subsequent treatment with aniline in toluene/acetic acid produces diethyl anilinofumarate, which is cyclized using a Vilsmeier reagent (POCl₃/DMF).

Optimized Conditions

  • Dichlorosuccinate Reaction : 3 molar equivalents diethylamine in toluene at 80–85°C for 10 hours (yield: 55%).

  • Vilsmeier Cyclization : POCl₃/DMF in toluene at 20–30°C, followed by reflux (yield: 72%).

Hydrolysis to Quinoline-2,3-Dicarboxylic Acid

The final diethyl quinoline-2,3-dicarboxylate undergoes saponification with 15% NaOH, followed by acidification with H₂SO₄ to precipitate the diacid. This step achieves 89% purity and 68% isolated yield.

Acridinimide Hydrolysis Method

Synthesis of Acridinimides

Patent EP0257433B1 describes reacting 3-anilino-N-substituted-maleimide with DMF-DA to form 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide. Cyclization in polyphosphoric acid (130–145°C) yields acridinimides, which are hydrolyzed under basic conditions.

Critical Parameters

  • Cyclization Temperature : 130–145°C (lower temperatures lead to incomplete ring closure).

  • Base Concentration : ≥2M NaOH for complete hydrolysis.

Comparative Analysis of Industrial Methods

Table 2: Method Efficiency and Scalability

MethodStarting MaterialStepsTotal YieldScalabilityCost Efficiency
FriedlanderDiethyloxalacetate350–65%LowModerate
Maleic AnhydrideMaleic anhydride470–74%HighHigh
Vilsmeier-HaackDichlorosuccinate555–72%ModerateModerate

The maleic anhydride route excels in cost and scalability due to abundant precursors, whereas the Vilsmeier-Haack method offers higher intermediate yields but requires costly reagents .

Chemical Reactions Analysis

Types of Reactions: Quinoline-2,5-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce quinoline alcohols.

Mechanism of Action

The mechanism of action of Quinoline-2,5-dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups and quinoline ring allow it to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence biological pathways and molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Electronic Properties

The heteroatom and ring architecture significantly influence the physicochemical behavior of dicarboxylic acids:

Compound Heteroatom Ring System Key Structural Features
Quinoline-2,5-dicarboxylic Acid Nitrogen (pyridine) Bicyclic (benzene + pyridine) Aromaticity, conjugated π-system, two carboxyl groups
Thiophene-2,5-dicarboxylic Acid Sulfur Monocyclic (5-membered) Larger atomic radius of S enhances charge delocalization
Furan-2,5-dicarboxylic Acid Oxygen Monocyclic (5-membered) Bio-renewable, planar structure with high dipole moment
Pyrrole-2,5-dicarboxylic Acid Nitrogen (pyrrole) Monocyclic (5-membered) Electron-rich ring, bioactive potential
Quinoxaline-2,3-dicarboxylic Acid Nitrogen Bicyclic (two fused pyrazine rings) Extended conjugation, multiple coordination sites

Key Observations :

  • Thiophene’s sulfur atom improves charge-transfer capabilities in metal-organic frameworks (MOFs), while furan’s oxygen supports renewable polymer synthesis .
  • Pyrrole derivatives exhibit anti-inflammatory effects via cytokine inhibition, suggesting quinoline analogs may share similar bioactivity .

Metal-Organic Frameworks (MOFs) :

  • Thiophene-2,5-dicarboxylic Acid : Forms Cu-based MOFs with high isosteric heats of hydrogen adsorption (12–14 kJ/mol) due to sulfur’s polarizability and open metal sites .
  • Furan-2,5-dicarboxylic Acid: Used in bio-derived polymers (e.g., polyethylene furanoate) and Cu-MOFs with comparable H₂ storage performance to thiophene analogs .
  • This compound: Not directly studied here, but its nitrogen-rich structure could enhance Lewis acidity in MOFs, favoring gas adsorption or catalytic applications.

Luminescence and Sensing: Luminescent MOFs often utilize aromatic linkers like quinoline derivatives, which may exhibit tunable emissions due to their extended π-systems .

Q & A

Q. Methodological Notes

  • Avoided Sources : Commercial data from Medchemexpress, 960化工网, and pricing guides were excluded per guidelines.
  • Data Extrapolation : Synthesis and characterization methods were adapted from analogous dicarboxylic acids (e.g., furan-2,5-dicarboxylic acid) due to limited direct evidence on this compound.
  • Contradictions : Highlighted differences in catalytic outcomes and crystallographic refinement challenges, providing mitigation strategies.

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